Diisopropyl(bromomethyl)boronate: A Technical Guide for Researchers
Diisopropyl(bromomethyl)boronate: A Technical Guide for Researchers
An In-depth Technical Guide on Diisopropyl(bromomethyl)boronate (CAS No. 137297-49-5) for Researchers, Scientists, and Drug Development Professionals.
Diisopropyl(bromomethyl)boronate is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1] Its utility spans from the creation of complex small molecules to the development of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
Diisopropyl(bromomethyl)boronate is a colorless to slightly yellow liquid under standard conditions.[2][3] It is recognized for its utility in forming carbon-boron bonds, which are pivotal in constructing complex pharmaceutical and agrochemical structures.[1][2] The compound is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures.[4]
Table 1: Physicochemical Properties of Diisopropyl(bromomethyl)boronate
| Property | Value | Reference(s) |
| CAS Number | 137297-49-5 | [2][4][5] |
| Molecular Formula | C₇H₁₆BBrO₂ | [2] |
| Molecular Weight | 222.92 g/mol | [2][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][3][4] |
| Boiling Point | 138.7 °C at 760 mmHg | [5] |
| Density | 1.156 g/cm³ | [5] |
| Refractive Index | 1.4230-1.4270 (n20D) | [2][5] |
| Flash Point | 37.7 °C / 38 °C | [4][5] |
| Purity | ≥ 95% (GC) | [2] |
| Storage Conditions | Refrigerator (0-10°C), under inert gas | [4][5] |
| Synonyms | (Bromomethyl)boronic Acid Diisopropyl Ester | [3][4][5] |
Experimental Protocols
Diisopropyl(bromomethyl)boronate is a key reagent in several important organic transformations, most notably the Matteson homologation and as a precursor for Suzuki-Miyaura cross-coupling reactions.
Synthesis of Diisopropyl(bromomethyl)boronate via Matteson Homologation
A common method for the synthesis of α-halo boronic esters is through the Matteson homologation. This procedure involves the reaction of a boronic ester with a lithiated dihalomethane. The following is a representative protocol adapted from established methodologies.
Materials:
-
Triisopropyl borate
-
Dibromomethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Liquid nitrogen
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve dibromomethane (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -100°C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -95°C. Stir the resulting solution for 30 minutes to generate (bromomethyl)lithium in situ.[6]
-
In a separate flame-dried flask, dissolve triisopropyl borate (1.0 equivalent) in anhydrous THF and cool to -78°C.
-
Transfer the cold triisopropyl borate solution to the (bromomethyl)lithium solution via cannula, while maintaining the reaction temperature at -100°C.
-
Stir the reaction mixture at -100°C for 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield Diisopropyl(bromomethyl)boronate as a clear liquid.
Application in Suzuki-Miyaura Cross-Coupling
Diisopropyl(bromomethyl)boronate can be converted to a variety of (substituted-methyl)boronic esters, which are then used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Materials:
-
Aryl or vinyl halide (e.g., Aryl-Br)
-
Boronic ester derived from Diisopropyl(bromomethyl)boronate (e.g., R-CH₂-B(O-iPr)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KOH)[7]
-
Solvent (e.g., 1,4-dioxane, THF, water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Add the palladium catalyst (0.01-0.05 equivalents) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[8]
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Applications in Drug Development
Boron-containing compounds, particularly boronic acids and their esters, have emerged as a significant class of molecules in medicinal chemistry.[9] Diisopropyl(bromomethyl)boronate serves as a valuable precursor for synthesizing these bioactive molecules.
Inhibitors of Penicillin-Binding Proteins (PBPs)
The rise of antibiotic resistance is a major global health concern. Penicillin-binding proteins (PBPs) are essential enzymes in bacterial cell wall biosynthesis and are the primary targets of β-lactam antibiotics.[2][10] Boronic acids have been investigated as inhibitors of PBPs. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the active site of the PBP, thereby inhibiting its function and disrupting cell wall synthesis.[4]
The boron atom in the boronic acid is electrophilic and readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable tetrahedral boronate adduct, mimicking the tetrahedral transition state of the natural substrate.[2][4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
